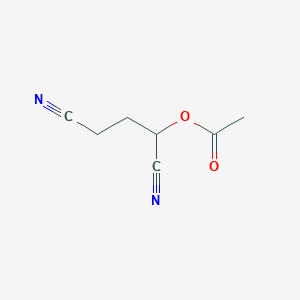

1,3-Dicyanopropyl acetate

Description

1,3-Dicyanopropyl acetate is a nitrile-functionalized ester characterized by two cyano (-CN) groups at the 1- and 3-positions of a propyl backbone, with an acetate (-OAc) group at the terminal carbon. The presence of electron-withdrawing cyano groups likely enhances its stability and reactivity in nucleophilic substitution or condensation reactions compared to non-cyanated esters .

Properties

IUPAC Name |

1,3-dicyanopropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXUZXZTPAWSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyanopropyl acetate can be synthesized through several methods. One common approach involves the reaction of 1,3-dicyanopropane with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the acetylation of the dicyanopropane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are often employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyanopropyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or nitriles.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dicyanopropyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and acetates.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dicyanopropyl acetate involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Key Compounds:

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate (CAS 126567-38-2): Molecular Formula: C₈H₁₃NO₂ Molar Mass: 155.19 g/mol Functional Groups: One cyano group, one acetate group, and two methyl branches. Key Difference: The branched alkyl chain and single cyano group contrast with 1,3-dicyanopropyl acetate’s linear propyl backbone and dual cyano groups. This structural divergence may reduce steric hindrance in this compound, favoring reactions requiring planar transition states .

3-Hydroxypropyl Acetate (CAS 36678-05-4): Molecular Formula: C₅H₁₀O₃ Molar Mass: 118.13 g/mol Functional Groups: Hydroxyl (-OH) and acetate (-OAc) groups. Key Difference: The hydroxyl group introduces polarity and hydrogen-bonding capacity, making it more hydrophilic than this compound. This property suits applications in biodegradable solvents or cosmetic formulations .

2,3-Dihydroxypropyl Acetate (Glycerine 1-acetate, CAS 106-61-6): Molecular Formula: C₅H₁₀O₄ Molar Mass: 134.13 g/mol Functional Groups: Two hydroxyl groups and one acetate group. Key Difference: The diol structure enhances water solubility and reactivity in esterification or crosslinking reactions, unlike the hydrophobic cyano groups in this compound .

Vinyl Acetate (CAS 108-05-4): Molecular Formula: C₄H₆O₂ Molar Mass: 86.09 g/mol Functional Groups: Acetate and vinyl (-CH₂=CH₂) groups. Key Difference: The vinyl group enables polymerization (e.g., polyvinyl acetate), a property absent in this compound due to its saturated backbone .

Physicochemical Properties

| Compound | Density (g/mL) | Boiling Point (°C) | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| This compound* | N/A | N/A | Likely hydrophobic | High electrophilicity due to dual -CN groups |

| (R)-1-Cyano-2,2-dimethyl-1-propyl acetate | 0.953 (25°C) | Not reported | Organic solvents | Steric hindrance from branching |

| 3-Hydroxypropyl acetate | ~1.05 (est.) | ~210 | Water-miscible | Hydroxyl group participates in H-bonding |

| Vinyl acetate | 0.934 | 72 | Partially soluble | Polymerizes readily under heat/light |

*Estimated based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.